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molecular formula C12H14 B8703193 3-Phenyl-1-cyclohexene CAS No. 15232-96-9

3-Phenyl-1-cyclohexene

Cat. No. B8703193
M. Wt: 158.24 g/mol
InChI Key: MUSXBUOOSTWNCY-UHFFFAOYSA-N
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Patent
US06414173B1

Procedure details

TLC Rf=0.67 (10% CH2Cl2/hexane); IR (CCl4) 3088 (m),3063 (m),3025 (s), 2938 (s), 2863 (s), 2838 (s), 1656 (w), 1606 (m), 1543 (m); 1H NMR (CDCl3) δ0.85-2.09 (m, 6H), 3.38 (bs, 1H), 5.70 (dd, J=10.0, 2.1, 1H), 5.86-5.88 (m, 1H), 7.16-7.30 (m, 5H); 13C NMR (CDCl3) δ21.2, 22.7, 32.6, 41.8, 125.9, 127.7, 128.2, 128.3, 130.2, 146.6; LRMS (EI) 159 ((M+1), 15), 158 ((M+), 100), 143 (43), 129 (79); HRMS (EI) calculated for C12H14 158.1096 (M+), found 158.1098. The IR, 1H NMR and 13C NMR, and MS matched spectral data reported by Arnold, D. R. and Mines, S. A., Can. J. Chem. 67:689-698 (1989).
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 79 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C12H14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].N([C@@:13]1(O)[C@@H:19](O)[C@H:18](O)[C@@H:17]([CH2:22]O)O[CH:14]1O)=[N+]=[N-]>C(Cl)(Cl)(Cl)Cl>[C:6]1([CH:13]2[CH2:19][CH2:18][CH2:17][CH:22]=[CH:14]2)[CH:5]=[CH:4][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCCCCC
Step Two
Name
( 79 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
C12H14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])[C@@]1(C(O)O[C@@H]([C@H]([C@@H]1O)O)CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1C=CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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